Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-
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Overview
Description
. This compound is characterized by the presence of a chlorodimethylsilyl group attached to a propyl chain, which is further bonded to a trimethylsilyl group. It is commonly used in organic synthesis and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- typically involves the reaction of chloropropylsilane with trimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorodimethylsilyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Reduction Reactions: The compound can act as a hydride donor in reduction reactions, converting carbonyl compounds to alcohols.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reductions and hydrogen peroxide (H2O2) for oxidations. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Scientific Research Applications
Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- exerts its effects is primarily through the formation of strong silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds. These bonds provide stability and resistance to degradation, making the compound useful in various applications . The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in chemical synthesis or biological modification .
Comparison with Similar Compounds
Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- can be compared with other similar organosilicon compounds, such as:
(3-Chloropropyl)trimethylsilane: Similar in structure but lacks the chlorodimethylsilyl group, making it less versatile in certain reactions.
Trimethoxysilane: Contains methoxy groups instead of chlorodimethylsilyl, which affects its reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, differing significantly in its chemical behavior and applications.
The uniqueness of Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- lies in its dual silyl groups, which provide enhanced reactivity and versatility in various chemical and industrial processes .
Properties
CAS No. |
51657-40-0 |
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Molecular Formula |
C8H21ClSi2 |
Molecular Weight |
208.87 g/mol |
IUPAC Name |
chloro-dimethyl-(3-trimethylsilylpropyl)silane |
InChI |
InChI=1S/C8H21ClSi2/c1-10(2,3)7-6-8-11(4,5)9/h6-8H2,1-5H3 |
InChI Key |
SCRTWFVTQULYEE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC[Si](C)(C)Cl |
Origin of Product |
United States |
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